3-(3,4-Dimethylphenyl)propylamine

Vue d'ensemble

Description

“3-(3,4-Dimethylphenyl)propylamine” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of amines, such as “this compound”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Another method involves the radical copolymerization of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .Chemical Reactions Analysis

The dehydrogenation reaction of trans-propylamine (trans-pA) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 125-130 °C (at a pressure of 1.5 Torr), a predicted density of 1.025±0.06 g/cm3, and a predicted pKa of 10.20±0.10 .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Derivatives: 3-(3,4-Dimethylphenyl)propylamine has been used in the synthesis of various chemical compounds. For instance, it was N-acylated with aralkanecarboxylic acid chlorides, leading to the formation of 1-aralkyl-dihydro-2-benzazepines after a Bischler-Napieralski ring closure and subsequent reduction (Berney & Jauner, 1976). Additionally, 3-(dimethylamino)-1-propylamine, a variant of this compound, was effective in deacylation reactions giving 1-O deprotected sugars as precursors for imidate glycosyl donors (Andersen, Heuckendorff & Jensen, 2015).

Pharmacological Aspects

- Dopaminergic Properties: The synthesis of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a compound related to this compound, showed significant dopaminergic ligand properties. The R configuration exhibited a higher affinity for D4 receptors than the S configuration (Macchia et al., 2001).

Material Science and Engineering

- Polymer Synthesis and Applications: New polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group were synthesized using a diamine monomer derived from 3,4-dimethylaniline, closely related to this compound. These polymers demonstrated high glass transition temperatures and solubility in various solvents, making them potentially useful in material science applications (Liaw, Hsu, Chen & Lin, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9-5-6-11(4-3-7-12)8-10(9)2/h5-6,8H,3-4,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJJRNLQAUJOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

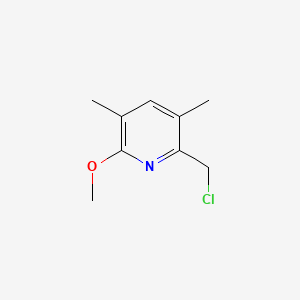

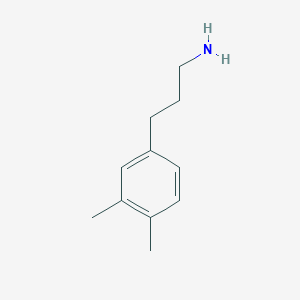

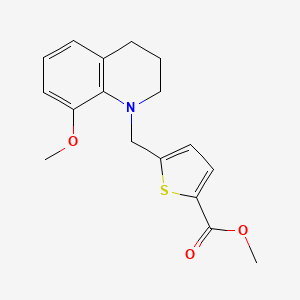

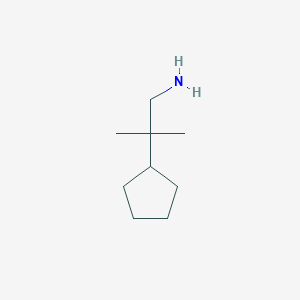

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

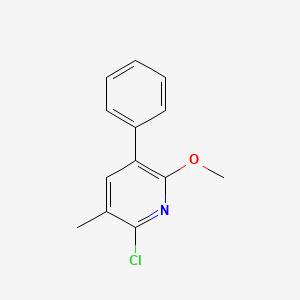

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}-2-nitrobenzoate](/img/structure/B3239867.png)

![Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one](/img/structure/B3239917.png)

![8-(2-Pyridyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B3239950.png)

![2-Chloro-5-iodo-1H-benzo[d]imidazol-6-amine](/img/structure/B3239953.png)

![1,1,1-trifluoro-N-[12-oxo-1,10-bis[2,4,6-tri(propan-2-yl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]methanesulfonamide](/img/structure/B3239962.png)